molecular formula C21H25N3O4 B2511786 1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1203239-99-9

1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

Cat. No.: B2511786
CAS No.: 1203239-99-9
M. Wt: 383.448
InChI Key: LNBOINYBXQLDQP-UHFFFAOYSA-N
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Description

1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a useful research compound. Its molecular formula is C21H25N3O4 and its molecular weight is 383.448. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Versatile Intermediates for Heterocyclic Compounds : Compounds similar to the queried chemical have been used as versatile intermediates in the synthesis of a wide variety of heterocyclic compounds, such as quino[1,2-c]quinazolines. These syntheses involve reactions with various reagents like triethyl orthoformate and urea, indicating the compound's potential utility in creating novel chemical entities (Phillips & Castle, 1980).

  • Optically Pure Compounds for Asymmetric Synthesis : Similar structures have been prepared in optically pure form, serving as key intermediates in asymmetric synthesis processes. This highlights their significance in producing chiral molecules with potential therapeutic applications (O'reilly, Derwin, & Lin, 1990).

Biological Activity and Therapeutic Potential

  • AMPA Receptor Antagonists : Related compounds have demonstrated activity as non-competitive AMPA receptor antagonists in animal models, suggesting potential roles in modulating neurological conditions and seizure disorders (Citraro et al., 2006).

  • DNA-Binding Properties : Certain derivatives have shown significant DNA interaction, indicating potential applications in cancer therapy or as tools in molecular biology research (Garofalo et al., 2010).

  • TRPM8 Channel Receptor Antagonists : Tetrahydroisoquinoline derivatives containing urea functions have been identified as selective antagonists of the TRPM8 channel receptor, with implications in prostate cancer treatment (De Petrocellis et al., 2016).

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-4-20(25)24-9-5-6-14-7-8-15(12-19(14)24)22-21(26)23-16-10-17(27-2)13-18(11-16)28-3/h7-8,10-13H,4-6,9H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBOINYBXQLDQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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